molecular formula C17H21ClN4OS B6445152 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 2640975-34-2

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6445152
CAS No.: 2640975-34-2
M. Wt: 364.9 g/mol
InChI Key: LLFOFEMAMZGDCE-UHFFFAOYSA-N
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Description

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine is a chemical compound known for its complex structure and versatile applications

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Pyrimidine Core Formation

    • Reaction of 2-chloropyrimidine with a methylating agent to introduce the methyl group at position 6.

    • Introduction of a methylsulfanyl group using methyl thiol in the presence of a suitable base.

  • Step 2: Piperidine Substitution

    • 4-chloromethylpyridine reacts with piperidin-1-yl to form an intermediate.

    • This intermediate is further reacted with the 3-chloropyridin-4-yl compound under basic conditions.

  • Step 3: Final Assembly

    • The intermediate compounds are then coupled under controlled conditions to achieve the final structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might employ continuous flow chemistry to optimize reaction conditions and yield. This approach ensures precise control over reaction parameters, scalability, and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative cleavage of the sulfanyl group using strong oxidizing agents.

  • Reduction: : Reduction reactions can target the nitrogen atoms in the pyrimidine ring.

  • Substitution: : The chloropyridinyl and piperidinyl moieties can be replaced with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).

Major Products Formed

  • From Oxidation: : Sulfoxides or sulfones.

  • From Reduction: : Partially or fully reduced pyrimidine derivatives.

  • From Substitution: : Varied functionalized pyrimidine compounds.

Scientific Research Applications

In Chemistry

  • Catalysis: : Acts as a ligand in catalytic reactions due to its complex structure.

  • Material Science: : Used in the development of novel materials with specific electronic properties.

In Biology and Medicine

  • Drug Development:

  • Biological Research: : Functions as a probe or inhibitor in biochemical assays.

In Industry

  • Agrochemicals: : Utilized in the synthesis of compounds for pest control.

  • Pharmaceuticals: : Employed in the development of new active pharmaceutical ingredients.

Mechanism of Action

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine exerts its effects by interacting with specific molecular targets, primarily involving pyrimidine-binding proteins or enzymes. The presence of the chloropyridinyl group facilitates binding to certain active sites, while the piperidinyl moiety may enhance cell permeability and binding affinity.

Comparison with Similar Compounds

Unique Features

  • Pyrimidine Ring: : Provides stability and reactivity.

  • Chloropyridinyl Group: : Enhances binding specificity.

Similar Compounds

  • 4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine: : Similar in structure but lacks the piperidin-1-yl group.

  • 2-(3-chloropyridin-4-yl)-6-methylpyrimidine: : Shares the chloropyridinyl group but differs in the piperidine substitution.

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine stands out for its unique combination of functional groups, offering a range of applications and reactivity.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4OS/c1-12-9-16(21-17(20-12)24-2)22-7-4-13(5-8-22)11-23-15-3-6-19-10-14(15)18/h3,6,9-10,13H,4-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFOFEMAMZGDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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